Cas no 1039901-49-9 (4-(chloromethyl)-n,n-diethylaniline)

4-(chloromethyl)-n,n-diethylaniline 化学的及び物理的性質
名前と識別子
-
- 4-(chloromethyl)-N,N-diethylaniline
- 4-(chloromethyl)-N,N-diethylbenzenamine
- DTXSID30607586
- 1039901-49-9
- SCHEMBL11078018
- EN300-1964682
- 4-(chloromethyl)-n,n-diethylaniline
-
- MDL: MFCD11110090
- インチ: InChI=1S/C11H16ClN/c1-3-13(4-2)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9H2,1-2H3
- InChIKey: RSOBZWYEQXKISH-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C1=CC=C(C=C1)CCl
計算された属性
- せいみつぶんしりょう: 197.0971272g/mol
- どういたいしつりょう: 197.0971272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 3.2Ų
4-(chloromethyl)-n,n-diethylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1964682-2.5g |
4-(chloromethyl)-N,N-diethylaniline |
1039901-49-9 | 2.5g |
$1089.0 | 2023-09-17 | ||
Enamine | EN300-1964682-0.5g |
4-(chloromethyl)-N,N-diethylaniline |
1039901-49-9 | 0.5g |
$535.0 | 2023-09-17 | ||
Enamine | EN300-1964682-10.0g |
4-(chloromethyl)-N,N-diethylaniline |
1039901-49-9 | 10g |
$3376.0 | 2023-05-26 | ||
Enamine | EN300-1964682-1.0g |
4-(chloromethyl)-N,N-diethylaniline |
1039901-49-9 | 1g |
$785.0 | 2023-05-26 | ||
Enamine | EN300-1964682-10g |
4-(chloromethyl)-N,N-diethylaniline |
1039901-49-9 | 10g |
$2393.0 | 2023-09-17 | ||
Enamine | EN300-1964682-5g |
4-(chloromethyl)-N,N-diethylaniline |
1039901-49-9 | 5g |
$1614.0 | 2023-09-17 | ||
Enamine | EN300-1964682-0.05g |
4-(chloromethyl)-N,N-diethylaniline |
1039901-49-9 | 0.05g |
$468.0 | 2023-09-17 | ||
Enamine | EN300-1964682-0.1g |
4-(chloromethyl)-N,N-diethylaniline |
1039901-49-9 | 0.1g |
$490.0 | 2023-09-17 | ||
Enamine | EN300-1964682-0.25g |
4-(chloromethyl)-N,N-diethylaniline |
1039901-49-9 | 0.25g |
$513.0 | 2023-09-17 | ||
Enamine | EN300-1964682-5.0g |
4-(chloromethyl)-N,N-diethylaniline |
1039901-49-9 | 5g |
$2277.0 | 2023-05-26 |
4-(chloromethyl)-n,n-diethylaniline 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
4-(chloromethyl)-n,n-diethylanilineに関する追加情報
Research Brief on 4-(Chloromethyl)-N,N-diethylaniline (CAS: 1039901-49-9) in Chemical Biology and Pharmaceutical Applications
4-(Chloromethyl)-N,N-diethylaniline (CAS: 1039901-49-9) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This aromatic amine derivative, characterized by its chloromethyl and diethylamino functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's unique structural features enable its incorporation into more complex pharmacophores, making it a valuable building block in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 4-(chloromethyl)-N,N-diethylaniline as a precursor for the synthesis of novel PI3K inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against PI3Kα, a key target in cancer therapy. The chloromethyl group was strategically utilized for further functionalization, enabling the introduction of various heterocyclic moieties. Molecular docking studies revealed that these derivatives effectively bind to the ATP-binding site of PI3Kα, with IC50 values in the nanomolar range.
Another significant application of 4-(chloromethyl)-N,N-diethylaniline was reported in a 2024 ACS Infectious Diseases article, where it was employed in the design of new antimicrobial agents. The researchers synthesized a series of quaternary ammonium compounds (QACs) derived from this intermediate, which showed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The presence of the chloromethyl group facilitated the introduction of long alkyl chains, enhancing the compounds' membrane-disrupting properties. These findings underscore the potential of 4-(chloromethyl)-N,N-diethylaniline in addressing the growing challenge of antibiotic resistance.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production and purification of 4-(chloromethyl)-N,N-diethylaniline. A 2023 Organic Process Research & Development paper detailed a scalable and environmentally friendly synthesis route, employing catalytic hydrogenation and minimizing the use of hazardous reagents. This improved methodology not only increased the yield (up to 85%) but also reduced the environmental impact, aligning with the principles of green chemistry. The availability of high-purity 4-(chloromethyl)-N,N-diethylaniline is critical for its reliable application in pharmaceutical research and development.
Looking ahead, the versatility of 4-(chloromethyl)-N,N-diethylaniline continues to inspire innovative research. Ongoing studies are investigating its use in the development of fluorescent probes for cellular imaging, as well as its incorporation into metal-organic frameworks (MOFs) for drug delivery applications. The compound's ability to serve as a linker or functional handle in diverse chemical contexts makes it a valuable asset in the toolkit of medicinal chemists and chemical biologists. As research progresses, we anticipate further discoveries that will expand the utility of this compound in addressing unmet medical needs.
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